molecular formula C21H17ClN2O2S B12452711 5-(3-chloro-2-methylphenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

5-(3-chloro-2-methylphenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

Cat. No.: B12452711
M. Wt: 396.9 g/mol
InChI Key: HHLMDICRFZOOFZ-UHFFFAOYSA-N
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Description

5-(3-chloro-2-methylphenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-methylphenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 3-chloro-2-methylphenyl derivatives, furan-2-carboxylic acid, and benzothiophene intermediates. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the chloro and cyano groups.

    Cyclization: reactions to form the benzothiophene ring.

    Amidation: reactions to link the furan and benzothiophene moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzothiophene moiety.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine-substituted benzothiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Industry

In the industrial sector, it may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The cyano group and the aromatic rings may play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chloro-2-methylphenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide: can be compared with other furan carboxamides or benzothiophene derivatives.

    Similar compounds: may include 5-(3-chloro-2-methylphenyl)furan-2-carboxamide and N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

5-(3-chloro-2-methylphenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide

InChI

InChI=1S/C21H17ClN2O2S/c1-12-13(6-4-7-16(12)22)17-9-10-18(26-17)20(25)24-21-15(11-23)14-5-2-3-8-19(14)27-21/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,24,25)

InChI Key

HHLMDICRFZOOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

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